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Lead hydrogen phosphate, 98%

Cat. No.: B15088790
M. Wt: 305 g/mol
InChI Key: TYRSHWJNDCWRJW-UHFFFAOYSA-N
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Description

Historical Context of Lead Phosphate (B84403) Research

The study of lead phosphate compounds dates back to the early 19th century, with one of the earliest documented preparations of lead phosphate occurring in 1816 through the digestion of lead hydrophosphate with aqueous ammonia. nih.gov Early research was primarily focused on the fundamental synthesis and characterization of various lead phosphate species. For instance, monobasic lead phosphite (B83602) was historically produced by treating normal lead phosphite with ammonium (B1175870) hydroxide (B78521) or by reacting a solution of basic lead acetate (B1210297) with ammonium phosphite. mdpi.com These foundational studies laid the groundwork for understanding the basic chemical properties and reactions of lead phosphates.

The 20th century saw an expansion of research into the practical applications of lead compounds, including lead phosphates. While some applications, such as their use in paints, have been curtailed due to environmental and health concerns, the unique physical properties of these compounds have continued to attract scientific interest. A notable shift in research perspective occurred in 1950 with the discovery of scintillating glasses, some of which were based on lead phosphate, opening up new avenues for their use in radiation detection. purdue.edu

Significance of Lead Hydrogen Phosphate within Solid-State Chemistry and Materials Science

Lead hydrogen phosphate holds a special place in solid-state chemistry and materials science due to its well-documented ferroelectric properties. clinref.com Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them crucial components in a variety of electronic applications. Lead hydrogen phosphate is a notable example of a hydrogen-bonded ferroelectric crystal, exhibiting these properties below 310K. purdue.edu

The significance of lead hydrogen phosphate extends to its role as a model system for studying phase transitions in solids. The transition from a paraelectric to a ferroelectric state in this material is a subject of intense academic scrutiny, providing valuable insights into the fundamental physics of condensed matter. purdue.edu Furthermore, the ability to form lead phosphate nanoparticles has opened up new research frontiers, with potential applications in areas such as lead immobilization in water treatment systems. sigmaaldrich.comaps.org The study of these nanoparticles, including their formation, aggregation, and interaction with other materials, is a key area of current research. sigmaaldrich.com

The versatility of lead phosphate compounds is also evident in their potential use in other advanced materials. For example, research into lead phosphate glasses has demonstrated their potential as scintillators for X-ray and gamma-ray detection. purdue.edu More recently, lead phosphate-based materials have been investigated for their potential in gas sensing applications, specifically for the selective detection of hydrogen sulfide.

Overview of Current Research Landscape and Key Academic Challenges

The current research landscape for lead hydrogen phosphate is vibrant and multifaceted, with ongoing investigations into its fundamental properties and potential applications. A significant portion of this research is focused on understanding and harnessing its ferroelectric nature for use in memory devices, sensors, and capacitors. The synthesis and characterization of lead hydrogen phosphate nanoparticles is another major area of focus, driven by the potential for novel applications in catalysis and environmental remediation. aps.orgnih.gov

Despite the progress made, several key academic challenges remain. A primary challenge lies in the complete and accurate characterization of lead hydrogen phosphate, particularly at the nanoscale. While techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed, a comprehensive understanding of the structure-property relationships at the atomic level is still sought. nih.gov

Another significant challenge is the theoretical modeling of the phase transitions in lead hydrogen phosphate. purdue.edu Accurately predicting and explaining the dynamic behavior of the crystal lattice and the role of hydrogen bonding during the ferroelectric transition remains a complex computational problem. Overcoming these modeling challenges is crucial for designing new materials with tailored ferroelectric properties.

Furthermore, unresolved questions persist regarding the precise mechanisms of its physical properties. For example, a deeper understanding of the factors influencing the stability and aggregation of lead phosphate nanoparticles is needed to optimize their use in applications like water purification. sigmaaldrich.com Addressing these fundamental questions will be key to unlocking the full potential of lead hydrogen phosphate in advanced materials.

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to lead hydrogen phosphate.

Physical and Chemical Properties of Lead Hydrogen Phosphate
PropertyValueReference
Chemical FormulaPbHPO₄ sigmaaldrich.com
AppearanceWhite powder researchgate.net
Molar Mass303.18 g/mol
Density5.66 g/cm³
SolubilityInsoluble in water and alcohol; soluble in nitric acid and fused alkali metal hydroxides researchgate.net
Ferroelectric Properties of Lead Hydrogen Phosphate
PropertyDescriptionReference
Ferroelectric Transition TemperatureExhibits ferroelectric properties below 310K. purdue.edu
MechanismHydrogen-bonded ferroelectric crystal. clinref.com
SignificanceServes as a model system for studying phase transitions and has potential applications in electronic devices. purdue.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O4PPb B15088790 Lead hydrogen phosphate, 98%

Properties

Molecular Formula

H3O4PPb

Molecular Weight

305 g/mol

InChI

InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI Key

TYRSHWJNDCWRJW-UHFFFAOYSA-N

Canonical SMILES

OP(=O)(O)O.[Pb]

Origin of Product

United States

Synthesis Methodologies and Advanced Preparative Techniques for Lead Hydrogen Phosphate

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. researchgate.netwikipedia.org This technique is particularly advantageous for synthesizing phosphates as it can yield well-defined, small-sized particles and offers control over particle structure and phase purity by varying parameters like solvent, reaction temperature, pH, and solution concentration. researchgate.net

Optimization of Hydrothermal Parameters for Phase Purity and Morphology Control

The optimization of hydrothermal parameters is crucial for obtaining lead hydrogen phosphate (B84403) with desired characteristics. Key factors include temperature, pH, precursor concentration, and the use of additives. researchgate.nettubitak.gov.tr

Research on related phosphate systems, such as lithium iron phosphate (LiFePO₄), demonstrates that the synthesis temperature is critical. For instance, temperatures exceeding 175-200°C are often necessary to achieve high crystallinity and minimize defects like iron disorder on lithium sites. rsc.orgresearchgate.net Mild hydrothermal treatments have also been successfully used to synthesize crystalline lead-containing phosphates, indicating a broad range of effective temperature conditions. rsc.org

The pH of the reaction medium significantly influences the final product. Studies on LiFePO₄ synthesis have explored pH levels of 6.5 and 8.5 to optimize performance. researchgate.nettubitak.gov.tr The concentration of reactants is another powerful tool for morphological control; increasing reactant concentration strongly favors the formation of nanocrystalline products. rsc.org Furthermore, additives like surfactants (e.g., sodium dodecyl benzene (B151609) sulfonate) and polymers can be employed to direct crystal growth, leading to specific morphologies such as nanoparticles, nanorods, or nanoplates. researchgate.net The choice of precursor materials and the inclusion of a carbon source can also profoundly affect the morphology of the resulting phosphate. rsc.org

Table 1: Influence of Hydrothermal Parameters on Phosphate Synthesis
ParameterEffectExample SystemSource
TemperatureAffects crystallinity and phase purity; higher temperatures (>175°C) can reduce defects.LiFePO₄ researchgate.net
pHOptimizes the reaction environment for desired phase formation.LiFePO₄ researchgate.nettubitak.gov.tr
Reactant ConcentrationHigher concentrations favor the formation of nanocrystalline products.LiFePO₄, LiMnPO₄ rsc.org
Additives (Surfactants/Polymers)Control particle size and morphology (nanoparticles, nanorods, etc.).LiFePO₄ researchgate.net

Chemical Precipitation Methods

Chemical precipitation is a widely used technique for synthesizing lead phosphates due to its simplicity and effectiveness at ambient temperatures. This method involves the reaction of soluble lead salts with a phosphate source in an aqueous solution, leading to the precipitation of the insoluble lead phosphate product.

Influence of Precursor Stoichiometry and Reaction Conditions

The stoichiometry of the precursors and the reaction conditions, particularly pH, are paramount in determining the specific lead phosphate phase that forms. Studies have shown that even fractional deviations in precursor stoichiometry can lead to significant changes in the properties, crystallinity, and stability of the final product. rsc.org

In the aqueous lead-phosphate system, pH is a master variable. Research indicates that lead hydrogen phosphate (PbHPO₄) is the stable phase formed under acidic conditions, specifically at a pH of 4.0 and 5.0. rsc.org As the pH changes, other lead phosphate phases may dominate. For example, a decrease in pH from a theoretical starting point of 8 down to 3 during the reaction is consistent with PbHPO₄ being the major crystalline product. engj.org Conversely, at a pH of 7.5, the precipitation method has been used to create stable nanoparticle suspensions of hydroxypyromorphite [Pb₅(PO₄)₃OH]. nih.gov

The molar ratio of phosphate to lead is another critical factor. At high aqueous PO₄/Pb molar ratios (>1), the resulting lead phosphate particles become more negatively charged due to phosphate adsorption, which enhances their stability in suspension. acs.org The presence of other ions in the solution, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can also influence the process by promoting the aggregation of lead phosphate particles. acs.org

Table 2: Effect of Reaction Conditions on Chemical Precipitation of Lead Phosphates
ConditionObservationResulting Phase(s)Source
Acidic pH (4.0-5.0)Stable formation in the absence of competing ions like oxalate.Lead hydrogen phosphate (PbHPO₄) rsc.org
pH drop (8 to 3)Observed during precipitation, indicating formation of the acidic phosphate.Major product is PbHPO₄ engj.org
Neutral pH (7.5)Formation of stable nanoparticle suspensions.Hydroxypyromorphite [Pb₅(PO₄)₃OH] nih.gov
High PO₄/Pb molar ratio (>1)Increased negative surface charge on particles.Enhanced stability of lead phosphate particle suspensions acs.org

Gel Crystallization Techniques

Gel crystallization is a powerful technique for growing high-quality single crystals of compounds with low solubility, such as lead hydrogen phosphate. engj.orguu.nl The gel medium suppresses convection and sedimentation, allowing the crystallization process to be dominated by diffusion, which is ideal for achieving highly perfect crystals. uu.nlmdpi.com

Growth of Single Crystals and Microcrystalline Phases via Gel Media

The gel growth method typically involves the slow diffusion of reactant solutions through a gel matrix, such as agarose (B213101) or silica (B1680970) hydrogel. engj.orguu.nl For lead phosphate synthesis, a common setup involves two soluble compounds, for example, a lead nitrate (B79036) solution and a phosphate solution, diffusing towards each other through the gel from opposite ends of a tube. engj.org Crystalline products form where the reactants meet. engj.org

Studies using agarose gel have successfully produced lead phosphate crystals at room temperature. engj.org These experiments often yield mixed phases, including lead hydrogen phosphate (PbHPO₄), trilead bis(phosphate) (Pb₃(PO₄)₂), and lead hydroxyapatite (B223615) [Pb₅(PO₄)₃(OH)]. engj.orgengj.org The formation of PbHPO₄ as a major product is consistent with the observed decrease in pH of the medium to acidic levels (around 3). engj.orgengj.org

The properties of the gel itself can be tuned to control the outcome. For instance, varying the density of the agarose gel can influence the nucleation and crystal growth rates, as well as the morphology of the resulting crystals. engj.org Crystalline products formed in a pure gel layer tend to have an equant habit, while those formed in a gel layer containing phosphate ions exhibit a plate-like morphology. engj.org

Table 3: Findings from Gel Crystallization of Lead Phosphate
Parameter/ObservationDetailSource
Technique PrincipleDiffusion-controlled growth in a gel medium (e.g., agarose) suppresses convection, allowing for high-perfection single crystal growth. engj.orguu.nl
Resulting PhasesPowder diffraction patterns show mixed phases of PbHPO₄, Pb₃(PO₄)₂, and Pb₅(PO₄)₃OH. engj.orgengj.org
pH ChangeA decrease in pH to ~3 during crystallization is consistent with PbHPO₄ being a major product. engj.orgengj.org
Morphology ControlGel density and composition influence crystal morphology (e.g., equant vs. plate-like). engj.org

Solid-State Reaction Pathways and High-Temperature Syntheses

Solid-state synthesis is a conventional and cost-effective method for producing ceramic and inorganic materials, including phosphates. researchgate.net The process generally involves intimately mixing powdered precursors and heating them at high temperatures for extended periods to facilitate the reaction and formation of the desired crystalline phase. researchgate.netnih.gov

While specific literature detailing the solid-state synthesis of pure lead hydrogen phosphate (PbHPO₄) is limited, the principles can be inferred from the synthesis of other phosphates like LiFePO₄ and lead(II) phosphate (Pb₃(PO₄)₂). The synthesis of LiFePO₄ via solid-state reaction can start at temperatures as low as 173°C, but higher temperatures (above 400°C) are often employed, which can sometimes lead to the formation of impurities. rsc.org A modified solid-state reaction for LiFePO₄ involves heating precursor powders at 700°C for several hours. nih.govresearchgate.net For lead(II) phosphate, the melting point is reported as 1,014°C, indicating that high temperatures are relevant for phase transitions and synthesis in this system. wikipedia.org

The key parameters in solid-state reactions are calcination temperature and duration, which significantly affect the particle morphology, structure, and crystallite size of the final product. researchgate.net The choice of precursors is also critical; for instance, different phosphate sources, such as NH₄H₂PO₄ versus (NH₄)₂HPO₄, can impact the crystallinity and particle size of the synthesized phosphate material. nih.gov

Controlled Synthesis of Layered Lead Hydrogen Phosphates

The synthesis of layered materials requires precise control over reaction conditions to promote anisotropic growth, resulting in two-dimensional (2D) structures. For lead hydrogen phosphate, this typically involves wet-chemical methods where precursors are carefully selected and reaction parameters are finely tuned. Layered double hydroxides (LDHs) and other layered metal phosphates serve as excellent models for understanding the principles applicable to the synthesis of layered lead hydrogen phosphate. nih.govresearchgate.net

The primary methods for synthesizing layered lead hydrogen phosphates are co-precipitation and hydrothermal synthesis. In these processes, the pH of the solution is a critical parameter. The phosphate anion can exist in various protonation states (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) depending on the pH, which directly influences the structure of the resulting lead phosphate salt. nih.gov The formation of layered structures is often achieved by maintaining conditions that favor the incorporation of HPO₄²⁻ ions, which can form hydrogen-bonded networks between layers.

Table 1: Parameters Influencing Layered Phosphate Synthesis (Based on Analogous LDH Systems)

Parameter Effect on Synthesis Example Condition Reference
pH Determines the phosphate species (e.g., HPO₄²⁻) and metal hydroxide (B78521) precipitation. Equilibrated at pH 8.3 for extended phosphate release. nih.gov
Precursor Concentration Affects nucleation and growth rates, influencing crystallinity and layer stacking. 0.5 M to 2.5 M metal precursors used to control loading capacity. nih.gov
Temperature Influences reaction kinetics and crystallinity of the final product. Hydrothermal treatment at 180 °C for 12 hours. nih.gov
Additives/Organic Ligands Can modify surface properties and control release kinetics. Hybridization with pectin (B1162225) to create ligand-responsive release. nih.gov

Novel Synthetic Routes for Specific Morphologies (e.g., Nanosheets, Flower-like Structures)

Building upon the principles of layered synthesis, researchers have developed novel routes to create more complex and hierarchical morphologies of lead hydrogen phosphate, such as nanosheets and flower-like structures. These advanced structures are essentially assemblies of lower-dimensional building blocks.

Nanosheets: Lead hydrogen phosphate nanosheets are 2D structures with thicknesses on the nanometer scale. A common strategy to produce them is through the exfoliation of a layered parent compound. hilarispublisher.com This can be achieved via mechanical or chemical means. Alternatively, a direct "bottom-up" synthesis can be employed. Hydrothermal methods, similar to those for layered structures, are widely used. For example, a process analogous to the synthesis of LiFePO₄ nanosheets involves reacting precursors in a solvent system under hydrothermal conditions. hilarispublisher.com The choice of solvent (e.g., deionized water, ethanol) can significantly impact the size and shape of the resulting nanocrystals that form the sheets. hilarispublisher.com

Table 2: Influence of Solvent on Nanosheet Morphology (Based on LiFePO₄ Synthesis)

Solvent for LiCl Solution Resulting Morphology Nano-block Dimensions Reference
Deionized Water Large sheets composed of arranged nano-blocks. 180 nm (width) x 280 nm (length) hilarispublisher.com
Ethanol Nanosheets composed of different-shaped nano-blocks. ~180 nm (width) x 280 nm (length) hilarispublisher.com
Ethylene Glycol Nanosheets with elongated nano-blocks. Increased length compared to water/ethanol. hilarispublisher.com

Flower-like Structures: Flower-like or hierarchical microspheres are complex, three-dimensional (3D) structures typically formed through the self-assembly of nanosheets or nanorods. These structures are of great interest because their high surface area and porous nature are beneficial for various applications. The synthesis is often achieved via hydrothermal or controlled precipitation methods where the reaction conditions are manipulated to favor anisotropic growth followed by aggregation. rsc.org

In a typical hydrothermal synthesis, lead and phosphate precursors are reacted in the presence of a solvent and sometimes a capping agent or organic modifier. researchgate.net Initially, small crystalline nanosheets or nanorods are formed. As the reaction proceeds, these primary building blocks self-assemble into spherical, flower-like superstructures to minimize surface energy. The morphology, from tight spherical clusters to open, beautiful flower-like structures, can be precisely controlled by adjusting parameters such as reactant concentration, pH, temperature, and reaction time. rsc.orgacs.org For instance, in the synthesis of analogous copper phosphate nanoflowers, the concentration of an enzyme used as a template had a direct impact on the final morphology, with lower concentrations leading to more defined flower-like shapes. acs.org This principle of using organic or biological templates to direct the hierarchical assembly is a promising route for the synthesis of flower-like lead hydrogen phosphate.

Structural and Crystallographic Investigations of Lead Hydrogen Phosphate

Crystal System and Space Group Determinations

Lead hydrogen phosphate (B84403) (PbHPO₄) crystallizes in the monoclinic system. Detailed structural analyses have identified its space group as P2₁/c. This space group belongs to the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. In contrast, the related compound lead phosphate (Pb₃(PO₄)₂) undergoes a phase transition from a monoclinic C2/c space group to a trigonal R-3m space group under pressure. bris.ac.ukruhr-uni-bochum.de The high-temperature phase of lead phosphate is characterized by a dynamically disordered structure with a space group of R-3m. researchgate.net Another related lead oxide phosphate, Pb₄O(PO₄)₂, also crystallizes in the monoclinic system but with a P2₁/c space group. researchgate.net

Detailed Analysis of Unit Cell Parameters and Their Variations

The unit cell parameters of lead hydrogen phosphate are crucial for understanding its crystallographic nature. For the monoclinic P2₁/c space group of Pb₄O(PO₄)₂, the unit cell parameters have been reported as a = 9.4894(8) Å, b = 7.1402(6) Å, c = 14.4077(13) Å, and β = 104.549(2)°. researchgate.net In the case of lead substitution in hydroxyapatite (B223615), the lattice parameters are observed to increase with a higher level of lead substitution. researchgate.net This is attributed to the larger ionic radius of Pb²⁺ (1.19 Å) compared to Ca²⁺ (0.99 Å). researchgate.net The variation of the lattice constant 'a' in lead-calcium hydroxyapatite solid solutions is linear with composition, while the 'c' parameter shows a discontinuity at approximately 50% lead content. rsc.orgpsu.edu

Table 1: Unit Cell Parameters for Selected Lead Phosphate Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Pb₄O(PO₄)₂ researchgate.netMonoclinicP2₁/c9.48947.140214.4077104.549
Pb₈O₅(PO₄)₂ researchgate.netMonoclinicC2/m10.642710.207814.353098.325
Pb₁₀(PO₄)₆O researchgate.netHexagonalP6₃/m9.86509.86507.430690
Pb₃(PO₄)₂ (high pressure) bris.ac.ukTrigonalR-3m----
Ca₆.₆Pb₃.₄(PO₄)₆(OH)₂ northwestern.eduHexagonal-9.55919.55916.972290

Proton Ordering and Hydrogen Bonding Networks

The hydrogen bonding network in lead hydrogen phosphate plays a significant role in its structural characteristics. In a hydrogen bond, there is a hydrogen donor, which is a strongly electronegative atom (like N, O, or F) covalently bonded to a hydrogen atom, and a hydrogen acceptor, which is an electronegative atom with a lone pair of electrons. libretexts.org The arrangement and ordering of protons within this network can influence the material's properties and phase transitions.

The study of proton ordering in ice provides a useful analogy. In ice, the arrangement of hydrogen bonds can lead to different ordered and disordered phases. aps.org Similarly, in phosphate-containing compounds, hydrogen bonds involving the phosphate groups are crucial. The strength of these hydrogen bonds can be substantial, particularly in salt bridges formed with amino acid side chains like arginine. nih.gov In lead hydrogen phosphate, the proton of the HPO₄²⁻ anion is involved in a network of hydrogen bonds, contributing to the stability of the crystal structure. The specific topology of these hydrogen bonds dictates the proton ordering within the lattice.

Structural Phase Transitions and Their Mechanisms

Lead hydrogen phosphate and related materials can undergo structural phase transitions driven by changes in temperature or pressure. For instance, lead phosphate (Pb₃(PO₄)₂) exhibits a pressure-induced phase transition from a monoclinic (C2/c) to a trigonal (R-3m) phase at approximately 1.7 GPa. bris.ac.ukresearchgate.net This transition involves a change in the coordination environment of the lead atoms. bris.ac.uk The high-temperature phase of Pb₃(PO₄)₂ is also trigonal (R-3m) and transforms to the monoclinic C2/c low-temperature modification upon cooling. ruhr-uni-bochum.de

These transitions are often associated with the displacement of atoms within the crystal lattice. In the case of Pb₃(PO₄)₂, the ferroelastic deformation below the transition temperature is primarily accompanied by the displacement of lead atoms perpendicular to the threefold inversion axis. ruhr-uni-bochum.de While specific studies on the phase transitions of pure lead hydrogen phosphate (PbHPO₄) were not detailed in the provided search results, the behavior of similar lead phosphate compounds suggests that it may also exhibit temperature or pressure-induced structural changes related to rearrangements of the Pb²⁺ ions and the hydrogen bonding network.

Solid Solution Formation and Isomorphic Substitution

Lead Hydrogen Phosphate - Lead Hydrogen Arsenate Solid Solution Series

Lead hydrogen phosphate (PbHPO₄) and lead hydrogen arsenate (PbHAsO₄) are isostructural, meaning they have the same crystal structure. wikipedia.orgassignmentpoint.com This structural similarity allows for the formation of a continuous solid solution series, (Pb(HAsO₄)₁₋ₓ(HPO₄)ₓ). In this series, phosphate (PO₄³⁻) and arsenate (AsO₄³⁻) anions can substitute for each other over a wide range of compositions. The formation of such solid solutions is common for compounds with similar crystal structures and ionic radii of the substituting ions.

Lead Substitution in Hydroxyapatite Structures

Lead can readily substitute for calcium in the crystal structure of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), forming lead-calcium hydroxyapatite solid solutions. rsc.orgpsu.edursc.org This substitution is facilitated by the comparable ionic radii of lead and calcium. researchgate.net The incorporation of lead into the hydroxyapatite lattice causes an expansion of the unit cell due to the larger size of the lead ion. psu.edu

Studies have shown that lead ions have a preference for one of the two non-equivalent calcium sites in the hydroxyapatite structure. rsc.orgpsu.edu Specifically, at lower concentrations, lead tends to occupy the Ca(II) sites. northwestern.edursc.org As the lead content increases to about 50%, it begins to fill the Ca(I) sites as well. psu.edu This inhomogeneous distribution of lead in the cation sites influences the variation of the lattice parameters and the thermal stability of the resulting solid solution. rsc.org

Superstructure Phenomena in Lead Phosphate Compounds

Recent investigations into the crystal structure of lead phosphate compounds, particularly those with an apatite-type structure, have unveiled the presence of superstructures. A notable example is Pb₁₀(PO₄)₆O, a compound that has been shown to possess a superstructure relative to the standard P6₃/m apatite structure type mdpi.com.

This superstructure is characterized by a doubling of the c lattice parameter. The phenomenon is attributed to the ordering of split sites of "additional" oxygen atoms located within the structural channels that run parallel to the c axis. These oxygen atoms form short bonds with lead (Pb1) atoms, causing the Pb1 site to split into two distinct sites, designated Pb1A and Pb1B. These structural distortions then propagate to the lead phosphate framework, which is composed of four Pb2 sites and PO₄ groups mdpi.com.

A re-investigation of the Pb₁₀(PO₄)₆O crystal structure using single-crystal X-ray diffraction on crystals prepared by Merker and Wondratschek confirmed the superstructure. The analysis revealed a trigonal crystal system with a P3 space group mdpi.com.

Table 1: Crystallographic Data for the Superstructure of Pb₁₀(PO₄)₆O mdpi.com

ParameterValue
Crystal SystemTrigonal
Space GroupP3
a (Å)9.8109(6)
c (Å)14.8403(12)
V (ų)1237.06(15)
R10.0413

This interactive table provides the unit cell parameters and refinement data for the Pb₁₀(PO₄)₆O superstructure.

The symmetry breaking from the higher-symmetry apatite space group P6₃/m to the P3 space group is a direct consequence of this ordering of the additional oxygen atoms mdpi.com. It has been suggested that previously reported structural data for this compound, which indicated the P6₃/m space group, might correspond to a high-temperature polymorph or a member of a solid solution series, Pb₁₀(PO₄)₆O—Pb₁₀(PO₄)₆(OH)₂ mdpi.com. The existence of such superstructures highlights the complexity of the crystal chemistry of lead phosphate compounds.

Impact of Synthesis Conditions on Crystalline Structure and Morphology

The crystalline structure and morphology of lead phosphate compounds are highly sensitive to the conditions under which they are synthesized. Factors such as temperature, pH, and the nature of the starting materials play a crucial role in determining the final product's characteristics.

High-temperature synthesis methods, for instance, have been used to produce various lead oxide phosphates. Crystals of Pb₄O(PO₄)₂, Pb₈O₅(PO₄)₂, and Pb₁₀(PO₄)₆O were successfully synthesized by heating a mixture of PbO and NH₄H₂PO₄ to 950°C, followed by slow cooling researchgate.net. This method yielded distinct crystalline phases, each with a unique structure. The Pb₁₀(PO₄)₆O produced under these conditions crystallized with an apatite-type structure in the hexagonal P6₃/m space group researchgate.net.

In contrast, precipitation methods at ambient temperatures can lead to the formation of nanostructured materials. A stable suspension of hydroxypyromorphite [Pb₅(PO₄)₃OH] nanoparticles was synthesized through chemical precipitation of lead and orthophosphate in water at a pH of 7.5 nih.gov. This process resulted in hexagonal nanoparticles with an average diameter of 38 nm nih.gov. The synthesis of layered metal(IV) hydrogen phosphates, including α-Pb(HPO₄)₂·H₂O, demonstrates another facet of how synthesis routes affect the final structure acs.org.

The pH of the reaction medium is another critical parameter. The precipitation of lead phosphate is significantly influenced by pH, which can affect the competition between metal ions and protons for binding sites taylorandfrancis.com. For instance, in the synthesis of lead hydroxypyromorphite, a slow mixing of lead and phosphate solutions is necessary to obtain the desired crystal with a specific Pb/P atomic ratio of 1.67. Subsequent dissolution of these crystals at different initial pH values (2.00, 5.60, and 9.00) led to a decrease in this ratio, indicating a change in the material's composition researchgate.net.

Table 2: Influence of Synthesis Method on Lead Phosphate Product

Synthesis MethodStarting MaterialsKey ConditionsProductMorphology/StructureReference
High-Temperature Solid StatePbO, NH₄H₂PO₄Heating to 950°C, slow coolingPb₄O(PO₄)₂, Pb₈O₅(PO₄)₂, Pb₁₀(PO₄)₆OElongated transparent crystals (Pb₄O(PO₄)₂), Hexagonal crystals (Pb₁₀(PO₄)₆O) researchgate.net
Chemical PrecipitationLead nitrate (B79036), Sodium orthophosphate monohydratepH 7.5, 7 mg C/L DICHydroxypyromorphite [Pb₅(PO₄)₃OH]Hexagonal nanoparticles (avg. diameter 38 nm) nih.gov
Standard PrecipitationLead and phosphate solutionsSlow mixingLead hydroxypyromorphite [Pb₅(PO₄)₃OH]Crystals with Pb/P ratio of 1.67 researchgate.net

This interactive table summarizes the relationship between different synthesis conditions and the resulting lead phosphate compounds' structures and morphologies.

These findings underscore the importance of carefully controlling synthesis parameters to achieve lead phosphate materials with desired crystal structures and morphologies. The choice of precursors, temperature, pH, and reaction time all contribute to the complex interplay that governs the formation of these crystalline solids researchgate.netnih.govtaylorandfrancis.comresearchgate.net.

Advanced Spectroscopic Characterization of Lead Hydrogen Phosphate Systems

Vibrational Spectroscopy Applications (Raman and Fourier Transform Infrared)

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the molecular structure and bonding within lead hydrogen phosphate (B84403). labx.com These methods are sensitive to the vibrational modes of the constituent ions, particularly the phosphate (PO₄) and hydrogen phosphate (HPO₄) groups, offering a window into the subtle structural changes that occur with variations in temperature and composition. labx.commdpi.com

The vibrational spectra of lead hydrogen phosphate are characterized by distinct bands corresponding to the internal modes of the HPO₄²⁻ ions and the lattice vibrations involving the Pb²⁺ cations. The assignment of these modes is crucial for understanding the structural dynamics. The internal modes of the phosphate groups are typically observed in specific regions of the spectrum. For instance, the stretching vibrations of the P-O bonds and P-OH groups give rise to strong bands at higher wavenumbers, while the bending modes appear at lower frequencies.

The temperature dependence of these vibrational modes is of particular interest as it provides insights into the ferroelectric phase transition. As the temperature is lowered, changes in the frequencies and intensities of specific Raman and FTIR bands are observed, reflecting the ordering of the protons within the hydrogen bonds and the distortion of the phosphate tetrahedra. This is often associated with the "soft mode" theory in ferroelectrics, where the frequency of a particular lattice mode decreases significantly as the transition temperature is approached.

Table 1: Assignment of Vibrational Modes in Lead Hydrogen Phosphate

Wavenumber Range (cm⁻¹) Assignment Vibrational Mode
~900 - 1100 P-O Stretching Internal
~500 - 600 O-P-O Bending Internal
< 400 Pb-O Lattice Vibrations External
~2400 - 2800 O-H Stretching Internal

Vibrational spectroscopy is highly effective in monitoring compositional and structural changes in lead hydrogen phosphate systems. nih.gov For example, the substitution of lead with other divalent cations or the introduction of impurities can lead to noticeable shifts in the vibrational frequencies and changes in the spectral line shapes. These spectral modifications can be correlated with alterations in the crystal lattice parameters and the local coordination environment of the ions.

Furthermore, Raman and FTIR spectroscopy can track structural transformations, such as those induced by pressure or temperature. The appearance of new bands, the splitting of degenerate modes, or significant changes in the relative intensities of existing bands can all be indicative of a phase transition. By analyzing these spectral changes, it is possible to elucidate the mechanism of the transformation and characterize the symmetry of the different phases. mdpi.com

X-ray Diffraction Techniques (Powder and Single-Crystal)

X-ray diffraction (XRD) is an indispensable technique for determining the crystal structure of lead hydrogen phosphate. Both powder and single-crystal XRD methods provide detailed information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. mdpi.com

Rietveld refinement is a powerful method used to analyze powder XRD data. snu.ac.kryoutube.com It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. snu.ac.kryoutube.com By minimizing the difference between the calculated and observed patterns, the Rietveld method can refine various structural parameters, including lattice parameters, atomic positions, and site occupancies. snu.ac.kr For lead hydrogen phosphate, Rietveld refinement has been instrumental in accurately determining the crystal structure in both its paraelectric and ferroelectric phases, providing crucial data for understanding the nature of the phase transition. nih.gov

Table 2: Typical Parameters Refined in a Rietveld Analysis of Lead Hydrogen Phosphate

Parameter Description
Lattice Parameters (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Atomic Coordinates (x, y, z) Positions of each atom within the unit cell
Site Occupancy Factors The fraction of a crystallographic site occupied by a particular atom
Isotropic/Anisotropic Displacement Parameters Describe the thermal vibrations of the atoms
Profile Shape Parameters Define the shape of the diffraction peaks
Background Parameters Model the background scattering

In situ X-ray diffraction allows for the study of crystal structure changes as they happen, for example, as a function of temperature or pressure. researchgate.netresearchgate.net By collecting diffraction patterns continuously while the sample is heated or cooled, it is possible to precisely determine the transition temperature and observe the evolution of the crystal structure through the phase transformation. researchgate.net For lead hydrogen phosphate, in situ XRD studies have provided direct evidence for the structural changes that occur at the ferroelectric transition, such as the ordering of the protons and the displacement of the lead and phosphate ions. capes.gov.br These studies are critical for understanding the atomistic mechanisms driving the ferroelectric behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 207Pb Solid-State NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local chemical environment of specific nuclei. nih.gov For lead hydrogen phosphate, ²⁰⁷Pb solid-state NMR is particularly valuable for investigating the lead environment and its changes during the phase transition. nih.govhuji.ac.il The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to its coordination and the nature of the surrounding atoms. huji.ac.ilscholaris.ca

Studies using ²⁰⁷Pb solid-state NMR have revealed distinct differences in the lead environment between the paraelectric and ferroelectric phases of lead hydrogen phosphate. nih.gov Changes in the chemical shift and the line shape of the NMR signal can be correlated with the ordering of the protons in the hydrogen bonds and the resulting distortion of the PbO₈ polyhedra. This technique provides a powerful complement to diffraction and vibrational spectroscopy methods, offering a more localized view of the structural changes. rsc.org

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Lead Speciation

X-ray Absorption Fine Structure (XAFS) is a powerful technique for determining the local atomic structure and chemical state of a specific element within a material. xrayabsorption.org It is particularly valuable for complex systems as it does not require the sample to be crystalline. xrayabsorption.org The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org

The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom. xrayabsorption.org For lead hydrogen phosphate, comparing the Pb LIII-edge XANES spectra of a sample to those of known lead standards allows for the identification of the dominant lead species. oup.com The EXAFS region, on the other hand, contains information about the distances, coordination number, and species of the atoms immediately surrounding the target element. xrayabsorption.org Analysis of the EXAFS spectrum can reveal details about the P-O bond distances and the coordination environment of the lead atoms.

In studies of lead-contaminated materials, XAFS has been instrumental in identifying the transformation of various lead species into lead phosphates. For instance, in phosphate-amended soils, linear combination fitting (LCF) of the XAFS data is used to quantify the proportion of different lead species present. epa.gov Research has shown that in such systems, lead can exist in various forms, including being adsorbed onto clays (B1170129) or oxides, bound to organic matter, or precipitated as lead phosphates. nih.gov

Table 1: Representative Lead Speciation in Environmental Samples Determined by XAFS

Sample MatrixDominant Lead Species IdentifiedPercentage (%)Reference
PM10 from a mining/smelting areaAdsorbed onto clay/oxide81% nih.gov
Organic matter bound Pb11% nih.gov
Pb-phosphate9% nih.gov
Phosphate-amended soilPyromorphite (B1263725) [Pb5(PO4)3Cl]Varies epa.gov

This table is illustrative and compiles data from various environmental samples to demonstrate the capability of XAFS in identifying lead phosphate species.

The analysis of phosphorus K-edge XAFS can also provide complementary information. The spectra are sensitive to the protonation state of the phosphate group. nih.gov For instance, the features in the XANES spectra can distinguish between solid phosphate compounds and those in aqueous solution, while the intensity of the white line peak changes with the degree of deprotonation. nih.gov

Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Characterization

The surface of lead hydrogen phosphate is critical in determining its reactivity and interaction with the environment. A combination of X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers a comprehensive characterization of the outermost atomic layers. nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. bris.ac.ukntu.edu.tw

For lead hydrogen phosphate, high-resolution scans of the Pb 4f, P 2p, and O 1s core levels provide detailed chemical state information. The binding energy of the Pb 4f peak is indicative of the oxidation state of lead, which is expected to be Pb(II). researchgate.net The Pb 4f spectrum exhibits a characteristic doublet (Pb 4f7/2 and Pb 4f5/2) with a typical separation of approximately 4.86-4.88 eV. xpsfitting.com The binding energies for lead in an oxide or phosphate environment are shifted compared to metallic lead. researchgate.net Similarly, the P 2p and O 1s spectra can confirm the presence of phosphate groups and distinguish them from other oxygen-containing species like oxides or carbonates that might be present as surface contaminants. nih.gov

Table 2: Typical Binding Energies for Lead Compounds from XPS

CompoundPb 4f7/2 Binding Energy (eV)Reference
PbO138.1 xpsfitting.com
PbCO3138.8 xpsfitting.com
Pb (metal)136.9 researchgate.net
Pb2+ (in lead silicate (B1173343) glass)138.9 researchgate.net

Note: The exact binding energy can vary slightly depending on the specific chemical environment and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is an extremely surface-sensitive analytical technique (top 1-2 nm) that provides detailed elemental and molecular information from a material's surface. eag.comnih.gov It uses a pulsed primary ion beam to desorb and ionize species from the surface, and a time-of-flight analyzer separates these secondary ions based on their mass-to-charge ratio. carleton.edu This technique offers high mass resolution and can detect trace elements in the parts-per-million (ppm) range. eag.comnih.gov

In the analysis of lead hydrogen phosphate, ToF-SIMS can identify the characteristic ions and molecular fragments from the surface. Positive ion spectra would be expected to show peaks for Pb+, while negative ion spectra would show phosphate-related fragments like PO2- and PO3-. nih.gov ToF-SIMS is also capable of chemical mapping, which provides a two-dimensional or even three-dimensional visualization of the distribution of different chemical species across the surface. admatel.comulster.ac.uk This can be particularly useful for assessing the homogeneity of the lead hydrogen phosphate surface and identifying any surface segregation or contamination. The combination of XPS for quantitative elemental and chemical state analysis and ToF-SIMS for high-sensitivity molecular and imaging information provides a powerful approach for a thorough surface characterization of lead hydrogen phosphate. mdpi.comnih.gov

Theoretical and Computational Studies of Lead Hydrogen Phosphate

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgyoutube.com It is widely applied to predict the ground-state properties of crystalline materials like lead hydrogen phosphate (B84403). In a typical DFT study, the complex many-electron problem is simplified by mapping it onto a system of non-interacting electrons moving in an effective potential, with the electron density being the central variable. youtube.com

DFT calculations for PbHPO₄ would typically employ a plane-wave basis set to describe the electronic wavefunctions and pseudopotentials to represent the interaction between core and valence electrons. aps.org The choice of exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation, is crucial for accuracy. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with hybrid functionals like PBE0 or HSE sometimes used for more accurate band gap predictions. aps.orgmdpi.com

Through these calculations, fundamental properties of lead hydrogen phosphate can be determined. Key outputs include the optimized lattice parameters, bond lengths, and bond angles that define the crystal structure. Furthermore, DFT provides a detailed picture of the electronic properties, such as the electronic band structure and the density of states (DOS). ed.ac.ukresearchgate.net The band structure reveals the nature of the electronic band gap (direct or indirect) and its magnitude, which are critical for understanding the material's optical and electrical characteristics. The DOS illustrates the distribution of electronic states at different energy levels, offering insights into chemical bonding. ed.ac.uk For instance, analysis of the partial DOS can reveal the contributions of lead, phosphorus, oxygen, and hydrogen orbitals to the valence and conduction bands.

Table 1: Typical Parameters and Outputs of DFT Calculations for Crystalline Solids

Parameter/OutputDescriptionTypical Values/Methods for Phosphates
Exchange-Correlation Functional Approximation for the exchange and correlation energy.LDA, GGA (e.g., PBE), Hybrid Functionals (e.g., HSE06) aps.orgmdpi.com
Basis Set Mathematical functions used to represent electronic orbitals.Plane-wave basis sets aps.org
Energy Cutoff Determines the number of plane waves in the basis set.30-60 Ry (Rydbergs) aps.org
k-point Mesh Defines the sampling of the Brillouin zone.Monkhorst-Pack grids (e.g., 8x8x8) aps.org
Calculated Structural Properties Lattice parameters (a, b, c, α, β, γ), atomic positions.Typically within a few percent of experimental values. youtube.com
Calculated Electronic Properties Band gap energy, Density of States (DOS). researchgate.netVaries significantly with the chosen functional. mdpi.com

Lattice Dynamics Simulations

Lattice dynamics simulations are used to study the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. These simulations are crucial for understanding a material's thermal properties, phase stability, and response to external stimuli. For a material like lead hydrogen phosphate, lattice dynamics can elucidate the role of vibrations in its ferroelectric phase transition.

These simulations often begin with the calculation of interatomic forces, which can be derived from first-principles methods like DFT. From these forces, the dynamical matrix is constructed, and its diagonalization yields the phonon frequencies and displacement patterns for the various vibrational modes of the crystal. The results are often visualized as phonon dispersion curves, which plot phonon frequency against the wave vector along high-symmetry directions in the Brillouin zone. aps.org

Studies on similar materials, such as other phosphates and perovskites, show that lattice dynamics can reveal soft modes, which are particular phonon modes that decrease in frequency as the material approaches a phase transition. researchgate.netnanoge.org The softening of a mode can drive the structural distortion that leads to a new phase. In PbHPO₄, lattice dynamics could be used to investigate the vibrational modes involving the hydrogen atoms and the PO₄ tetrahedra, which are known to be critical to its ferroelectric behavior. Additionally, these simulations can predict thermodynamic properties like specific heat and thermal expansion. aps.org Anisotropic lattice dynamics, where vibrational properties differ along different crystallographic directions, have also been observed in other materials and could be relevant for understanding the behavior of lead hydrogen phosphate. acs.org

Pseudospin Models and Green's Function Formalism for Ferroelectric Behavior

The ferroelectric nature of lead hydrogen phosphate is intricately linked to the ordering of hydrogen atoms within its crystal structure. To model this behavior, the pseudospin model, often coupled with the Green's function formalism, has been successfully applied. researchgate.netibm.com In this framework, the two possible equilibrium positions of the proton in the O-H---O bond are assigned a pseudospin variable (e.g., up or down). The collective ordering of these pseudospins below the Curie temperature (T_C) gives rise to the spontaneous polarization characteristic of the ferroelectric phase.

The pseudospin-lattice-coupled-mode (PLCM) model is an extension that accounts for the interaction between the proton subsystem (pseudospins) and the vibrations of the heavier atoms in the lattice (phonons). aps.orgresearchgate.net The Hamiltonian for this model includes terms for the tunneling of protons between potential wells, pseudospin-pseudospin interactions, and the coupling between pseudospins and phonons.

Using the double-time temperature-dependent Green's function technique, various macroscopic properties of PbHPO₄ can be derived from the model Hamiltonian. researchgate.net This formalism allows for the calculation of:

Transition Temperature (T_C): The temperature at which the material transitions from the paraelectric to the ferroelectric phase.

Spontaneous Polarization (P_s): The net electric dipole moment per unit volume in the ferroelectric state.

Dielectric Constant (ε): A measure of the material's ability to store electrical energy in an electric field.

Renormalized Energy Spectrum: The energy of the coupled proton-phonon modes, including the "soft mode" whose frequency approaches zero at the phase transition. researchgate.net

These theoretical models have been shown to provide good agreement with experimental data for PbHPO₄ and its deuterated form, PbDPO₄, successfully explaining properties like the large isotopic shift in the transition temperature upon deuteration. researchgate.net The theory highlights that the ferroelectric behavior is primarily of the order-disorder type, driven by proton ordering, rather than a displacive type dominated by heavy atom displacements. aps.orgresearchgate.netaps.org

Molecular Dynamics Simulations to Elucidate Reaction Pathways

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD can provide a detailed, atomistic view of dynamic processes, including conformational changes, diffusion, and chemical reactions. nih.govmdpi.com

For lead hydrogen phosphate, MD simulations could be employed to investigate potential reaction or degradation pathways under various conditions (e.g., high temperature or pressure). While direct simulation of solid-state reactions is computationally intensive, MD can be used to explore the initial steps of such processes. For instance, simulations could model the effect of defects or impurities on the structural stability and the mobility of hydrogen ions within the lattice.

Reactive MD simulations, which use force fields capable of describing bond formation and breaking, could potentially be used to explore the mechanisms of thermal decomposition. Such simulations could track the atomic rearrangements that occur as the material breaks down, identifying intermediate species and transition states. In related phosphate systems, MD has been used to study interactions at interfaces, the formation of nanoparticles, and the influence of pH on molecular structures, demonstrating the versatility of the technique. nih.gov

First-Principles Predictions of Structural Relaxation and Site Preference

First-principles calculations, based on DFT, are instrumental in predicting the precise atomic arrangement in a crystal, including structural relaxations around defects, surfaces, or impurities. ed.ac.uk These calculations determine the lowest energy (most stable) configuration by calculating the forces on each atom and adjusting their positions until these forces are minimized.

In the context of lead hydrogen phosphate, these methods can be used to study several phenomena. For example, if the material is doped with other elements, first-principles calculations can predict which atomic site the dopant is most likely to occupy (site preference) by comparing the total energies of different configurations. This is crucial for understanding and designing materials with tailored properties.

Furthermore, these calculations can model the relaxation of the crystal lattice around intrinsic defects, such as vacancies or interstitials. The local environment around a defect is often distorted compared to the perfect crystal, and understanding this relaxation is key to predicting the defect's influence on the material's electronic and thermal properties. Surface relaxation is another area where these methods are applied. The atomic arrangement at the surface of a crystal can be significantly different from the bulk due to the termination of the crystal lattice. researchgate.net First-principles calculations can predict the reconstructed surface structure, which is essential for understanding surface chemistry, catalysis, and crystal growth.

Theoretical Modeling of Spectroscopic Signatures

Theoretical modeling can provide invaluable assistance in the interpretation of experimental spectroscopic data, such as Raman and infrared (IR) absorption spectra. These spectroscopic techniques probe the vibrational modes of a material, offering a fingerprint of its chemical structure and bonding.

By using methods like DFT, it is possible to calculate the vibrational frequencies and intensities of a material's Raman and IR-active modes. mdpi.com The process involves computing the second derivatives of the energy with respect to atomic displacements (for IR/Raman) and the derivative of the polarizability with respect to vibrational modes (for Raman). The calculated spectrum can then be compared directly with experimental results.

This comparison allows for a definitive assignment of the observed spectral peaks to specific atomic motions. For lead hydrogen phosphate, this would mean identifying the vibrational modes associated with the P-O bonds and O-P-O angles of the phosphate tetrahedra, the vibrations of the Pb²⁺ ions in the lattice, and, crucially, the stretching and bending modes of the O-H bonds that are central to the material's hydrogen bonding network and ferroelectric properties. Such theoretical modeling can help distinguish between different possible crystal structures or phases and provide a more complete picture of the material's structural dynamics. mdpi.commdpi.com

Ferroelectric Properties and Phase Transitions in Lead Hydrogen Phosphate

Ferroelectric Transition Mechanisms and Critical Phenomena

The transition to the ferroelectric state in lead hydrogen phosphate (B84403) is characterized by an order-disorder mechanism primarily involving the protons (or deuterons) within the crystal structure. researchgate.net The structure consists of chains of phosphate (PO₄) tetrahedra linked by hydrogen bonds. tandfonline.com In the paraelectric phase, which exists above the transition temperature, the protons are disordered over two equivalent sites within the O-H···O bonds. tandfonline.com As the crystal cools through the transition temperature, the protons order into one of these sites, leading to the emergence of a net spontaneous polarization and the ferroelectric state. researchgate.net

The dynamic behavior of the ferroelectric transition is closely associated with specific lattice vibrations, or modes. The Raman spectrum of PbHPO₄ has been studied across a wide range of temperatures, from 10 K to 320 K. tandfonline.com These studies reveal the presence of temperature-dependent low-frequency modes. tandfonline.com Theoretical models, such as the modified two-sublattice pseudospin-lattice coupled mode model, have been employed to calculate the temperature variations of the ferroelectric mode frequency. researchgate.net These calculations show a good agreement with experimental data derived from dielectric constant measurements. researchgate.netresearchgate.net The frequency of the ferroelectric mode decreases as the temperature approaches the transition temperature from below, a characteristic feature of a "soft mode" driven transition. tandfonline.com

Analysis of the low-frequency Raman spectrum of PbHPO₄ provides evidence for two temperature-dependent components: a resonance-like soft mode and another mode at a very low frequency. tandfonline.com The soft mode's frequency and intensity are directly correlated with the displacement of the heavy atoms (Pb and P). tandfonline.com The mode softens, meaning its frequency decreases, as the temperature increases towards the Curie temperature (T_C). For instance, one observed mode softens from 77 cm⁻¹ at 10 K to 62 cm⁻¹ at 246 K. tandfonline.com This softening is a hallmark of a displacive-type component to the ferroelectric transition, complementing the primary order-disorder nature of the proton system. aip.org The low-frequency wing observed in the spectrum may correspond to the proton soft mode predicted by theoretical models. tandfonline.com

Dielectric Properties and Anomalous Dielectric Constant

The dielectric properties of lead hydrogen phosphate single crystals have been extensively measured over a wide temperature range. tandfonline.comtandfonline.com A significant anomaly in the dielectric constant is observed at the ferroelectric transition temperature. researchgate.netsharadpauri.org As the temperature approaches T_C, the dielectric permittivity shows a sharp peak, which is a characteristic feature of a ferroelectric phase transition. tandfonline.com The application of a DC bias field has been shown to affect the permittivity, particularly above the transition temperature. tandfonline.com Theoretical models have been successful in deriving formulas to describe the anomalous dielectric constant and have shown good agreement with experimental data. researchgate.net

PropertyObservationReference
Dielectric PermittivityExhibits a sharp peak at the ferroelectric transition temperature (T_C ≈ 310 K). tandfonline.com
DC Bias EffectAn applied DC bias field influences the permittivity, especially in the paraelectric phase. tandfonline.com
Theoretical ModelsSuccessfully predict the temperature dependence of the dielectric constant. researchgate.netresearchgate.net

Spontaneous Polarization in Lead Hydrogen Phosphate Type Crystals

Below the transition temperature, lead hydrogen phosphate exhibits a spontaneous electric polarization (P_s). tandfonline.comtandfonline.com This polarization arises from the ordering of the protons in the hydrogen bonds, which in turn causes displacements of the Pb²⁺ and PO₄³⁻ ions. researchgate.net The spontaneous polarization has been measured using techniques such as the 50 Hz Sawyer-Tower method, with quasistatic tests confirming the data. tandfonline.com The magnitude of the spontaneous polarization increases as the temperature decreases below T_C and eventually saturates at lower temperatures. tandfonline.com Theoretical models, including those based on a simple modified model and Green's function formalism, have been used to numerically calculate the temperature variation of spontaneous polarization, showing good agreement with experimental results. researchgate.netsharadpauri.org

Temperature RangeSpontaneous Polarization (P_s) BehaviorReference
T > T_C (310 K)P_s = 0 tandfonline.com
T < T_C (310 K)P_s > 0, increases as temperature decreases. tandfonline.comtandfonline.com
T << T_CP_s saturates. tandfonline.com

Influence of Impurities and Doping on Ferroelectric Characteristics

The introduction of impurities or dopants can significantly alter the ferroelectric properties of materials. aps.orgresearchgate.net In ferroelectric systems, doping can influence the transition temperature, the magnitude of the spontaneous polarization, and the dielectric response. aip.org For instance, in other ferroelectric materials, doping with different ions has been shown to either stabilize or suppress the ferroelectric phase. aps.orgresearchgate.net While specific studies on the effects of a wide range of impurities on PbHPO₄ are not extensively detailed in the provided context, the general principles suggest that impurities could lead to the formation of defects, which can pin domain walls and affect the switching behavior of the ferroelectric domains. arxiv.org The presence of interstitial hydrogen impurities in other lead-based perovskites has been shown to affect ferroelectric polarization by bonding to oxygen and creating a defect dipole. aps.org Similarly, charge doping through the introduction of electrons or holes can decrease the ferroelectric polarization. aps.org

Electrochemical Studies and Applications of Lead Hydrogen Phosphate

Corrosion Inhibition Mechanisms on Lead Surfaces

The corrosion of lead and its alloys is a critical issue in various applications, notably in lead-acid batteries and plumbing systems. Phosphate (B84403) compounds, including lead hydrogen phosphate, have been extensively studied as effective corrosion inhibitors for lead surfaces. The primary mechanism involves the formation of a protective passive layer that isolates the metal from the corrosive environment.

The introduction of phosphate ions into an acidic electrolyte promotes the formation of a passivating film on the lead surface. This layer is primarily composed of lead phosphate compounds, which are sparingly soluble and act as a physical barrier to prevent further corrosion. Studies have shown that in the presence of phosphoric acid, the oxidation of a lead electrode leads to the growth of a lead hydrogen phosphate (PbHPO₄) layer on its surface. This layer is formed through the electrochemical reaction between the lead substrate and the phosphate ions in the electrolyte.

Pb → Pb²⁺ + 2e⁻ Pb²⁺ + HPO₄²⁻ → PbHPO₄

In some cases, other lead phosphate species, such as Pb₃(PO₄)₂, may also form, contributing to the stability and protective properties of the passivation layer researchgate.net. The effectiveness of this layer is dependent on factors such as the concentration of phosphate ions, the pH of the electrolyte, and the presence of other ions. Higher concentrations of phosphate can enhance the formation of the protective layer, although excessively high concentrations might lead to other complex interactions rsc.org.

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are powerful tools for investigating the kinetics of corrosion and the effectiveness of inhibitors.

Potentiodynamic polarization studies on lead in acidic solutions containing phosphate compounds have demonstrated a significant reduction in corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr). The polarization curves typically show a decrease in both anodic and cathodic currents in the presence of phosphates, indicating that these compounds act as mixed-type inhibitors, suppressing both the anodic dissolution of lead and the cathodic hydrogen evolution reaction researchgate.net.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the passivation layer and the charge transfer processes occurring at the electrode-electrolyte interface. In the presence of lead hydrogen phosphate, Nyquist plots often show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). This indicates that the passive layer effectively hinders the transfer of charge, thereby slowing down the corrosion process. The capacitance of the double layer (Cdl) is also observed to decrease, which is consistent with the formation of a thicker and more compact protective film on the lead surface researchgate.net.

Potentiodynamic Polarization Parameters of Lead in 4 M H₂SO₄ with and without Potassium Hydrogen Phosphate at 25 °C researchgate.net
Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (μA/cm²)Inhibition Efficiency (%)
Blank-95035.5-
0.1-94528.220.6
0.2-94222.436.9
0.3-93817.849.9
0.4-93514.160.3
0.5-93011.268.5
0.6-9258.974.9

Lead Hydrogen Phosphate in Electrochemical Sensor Development

The unique chemical and electrochemical properties of lead hydrogen phosphate have been harnessed in the development of highly selective and sensitive electrochemical sensors. These sensors are designed to detect specific analytes, with a notable application in the detection of hydrogen sulfide (H₂S) gas.

Lead phosphate-based gas sensors have demonstrated exceptional selectivity for the detection of hydrogen sulfide, a toxic and corrosive gas nih.govacs.org. The sensing mechanism relies on the specific chemical reaction between lead phosphate and H₂S. When the sensor is exposed to H₂S, a chemical transformation occurs at the surface of the lead phosphate material, leading to the formation of lead sulfide (PbS). This reaction is highly favorable and results in a significant change in the electrical properties of the sensing material, such as its resistance.

The high selectivity arises from the strong affinity between lead and sulfur, forming a stable Pb-S bond nih.gov. This interaction is specific to H₂S and does not occur with other common interfering gases. The chemical reaction can be represented as:

Pb₃(PO₄)₂ + 3H₂S → 3PbS + 2H₃PO₄

This transformation from a phosphate to a sulfide compound alters the charge carrier concentration and mobility within the material, which is detected as a change in the sensor's electrical signal. The porous nanostructure of the lead phosphate material, often in the form of nanorods, provides a large surface area for the reaction to occur, enhancing the sensitivity of the sensor nih.govacs.org.

Electrochemical Reaction Pathways Involving Lead and Phosphate Species

Understanding the electrochemical reaction pathways of lead and phosphate species is crucial for controlling and optimizing the performance of systems where these components are present, such as in lead-acid batteries with phosphoric acid additives.

Cyclic voltammetry studies of lead electrodes in phosphoric acid solutions have elucidated the fundamental redox processes. During the anodic scan, an oxidation peak is observed, which corresponds to the formation of lead hydrogen phosphate (PbHPO₄) on the electrode surface researchgate.net. This process involves the oxidation of metallic lead to Pb²⁺, followed by its reaction with HPO₄²⁻ ions.

In the context of lead-acid batteries, the presence of phosphoric acid can modify the electrochemical reactions at the positive electrode. It is proposed that phosphate ions reversibly adsorb onto the lead dioxide (PbO₂) surface during charging, which alters the crystal growth of PbO₂ osti.gov. This modification can improve the cycle life of the battery by preventing the formation of an insulating layer of lead sulfate (PbSO₄) on the positive grid.

Interfacial Phenomena and Charge Transfer Processes

The performance of any electrochemical system is governed by the phenomena occurring at the interface between the electrode and the electrolyte. In the case of lead in a phosphate-containing solution, the interface is a dynamic region where charge transfer, ion adsorption, and phase transformations take place.

The initial step in the interaction between a lead surface and a phosphate electrolyte is the adsorption of phosphate ions onto the metal surface. This adsorption can passivate the electrode by blocking active sites for corrosion rsc.org. Following adsorption, electron transfer reactions lead to the oxidation of lead.

The study of these interfacial processes often involves modeling the interface as an equivalent electrical circuit, where components like resistors and capacitors represent different physical and chemical processes. For instance, the charge transfer resistance (Rct) models the kinetic barrier for the redox reactions, while the double-layer capacitance (Cdl) represents the charge separation at the interface.

Other Academic Research Applications and Emerging Areas

Role in Optical Materials and Nonlinear Optical Properties

Lead-containing phosphates and related materials are recognized for their significant optical properties, particularly in the realm of nonlinear optics (NLO). These materials can interact with high-intensity light, like that from lasers, to produce new frequencies, a phenomenon crucial for applications in telecommunications, laser technology, and optical data processing.

Research into lead monohydrogen phosphate (B84403) (PbHPO₄) single crystals has identified notable electro-optical effects. tandfonline.com Specifically, studies have measured the birefringence and the angle between the principal axes of the index ellipsoid, which are key parameters for understanding how the material affects polarized light. tandfonline.com These properties are particularly interesting in the vicinity of the material's structural phase transition. tandfonline.com

Other lead phosphate compounds have demonstrated strong NLO responses. For instance, the noncentrosymmetric (NCS) phosphate, LiPbPO₄, balances UV transparency with a large second-harmonic generation (SHG) activity, approximately three times that of the widely used reference material, potassium dihydrogen phosphate (KDP). rsc.orgnih.gov Similarly, certain lead halide perovskites have exhibited SHG signals 10 times greater than KDP. nih.gov The SHG effect is a cornerstone of NLO applications, enabling frequency doubling of laser light.

The performance of these materials is often attributed to the distorted polyhedra within their crystal structures, such as {PbX₆} octahedrons, which are considered the primary origin of the SHG responses. acs.org The combination of a heavy atom like lead with the phosphate group can lead to unique electronic structures that enhance these nonlinear effects.

Table 1: Comparison of Second-Harmonic Generation (SHG) Properties of Selected Lead-Containing Compounds with KDP.
CompoundRelative SHG Intensity (vs. KDP)Reference
Potassium Dihydrogen Phosphate (KDP)1 (Reference) rsc.orgnih.govacs.org
LiPbPO₄~3 rsc.orgnih.gov
(C₄H₁₀NO)PbBr₃~0.81 acs.org
R/S-DPEDPb₃Br₈·H₂O~10 nih.gov
Bis(thiourea) lead formate (BTLF)~2

Catalytic Applications of Phosphate Compounds

Phosphate compounds are a versatile class of materials in the field of catalysis, owing to their structural flexibility and the presence of both acidic and basic properties. researchgate.net While research on the specific catalytic activity of lead hydrogen phosphate is not extensive, the broader family of phosphate materials has been studied in numerous chemical processes. researchgate.nettandfonline.com

Phosphates have demonstrated excellent hydrothermal stability, making them effective catalysts in high-temperature reactions that involve water, such as alcohol dehydration and the alkylation of toluene. mdpi.com The catalytic activity can be influenced by the preparation method, which affects the crystal phase and surface properties of the material. mdpi.com For example, lanthanum phosphate (LaPO₄) prepared at a specific pH exhibited the highest catalytic activity for the synthesis of anisole. mdpi.com

The catalytic mechanism often involves the phosphate group facilitating reactions through proton transfer or by acting as a support for a catalytically active metal phase. researchgate.netnih.gov Doping natural phosphates with metal salts like nickel chloride can create synergistic effects that enhance catalytic activity in reactions such as the reduction of aromatic nitro compounds. researchgate.net The presence of water can also dynamically modulate the active sites of phosphorus-containing catalysts, sometimes leading to significant rate enhancements. chemrxiv.org While lead itself can mediate certain catalytic processes, its most well-known role in catalysis is as a controlled poison, such as in Lindlar's catalyst, to improve reaction selectivity. rsc.org

Crystal Habit Modification Studies of Other Phosphates by Lead Ions

The shape, or habit, of a crystal can significantly influence its physical and chemical properties. The presence of impurities or additives during crystallization can modify this habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. google.com

Lead ions have been observed to influence the crystal morphology of other phosphate minerals. A notable example is the formation of lead calcium apatite in lead water pipes treated with phosphate. These minerals can form spherulites, which are spherical polycrystalline aggregates with a radial structure of needles or fibers. nih.gov This specific morphology is attributed to small-angle branching of the growing crystals. The incorporation of lead ions (Pb²⁺) alongside calcium ions (Ca²⁺) into the apatite lattice is believed to cause lattice strain, which can induce this branching and lead to the spherulitic habit. nih.gov

Studies on the crystallization of lead phosphate itself have shown that growth conditions can be controlled to produce different morphologies. For instance, lead phosphate crystals grown in a pure gel medium tend to have an equant (cubic-like) habit, whereas those grown in a phosphate-rich gel form plate-like crystals. researchgate.net This demonstrates the sensitivity of phosphate crystal growth to the chemical environment, a principle that applies when lead ions are introduced into systems containing other phosphates.

Advanced Materials for Energy Storage (e.g., Anodic Grids in Batteries)

In the field of energy storage, lead and phosphate compounds play critical roles, particularly in battery technologies. The performance of traditional lead-acid batteries is heavily dependent on the integrity and electrochemical behavior of their internal components, including the anodic grids.

These grids, which provide structural support to the active material and conduct electricity, are typically made from lead alloys containing elements like calcium and tin to improve mechanical strength and corrosion resistance. suzukibattery.sghrpub.org Corrosion of the positive grid is a key factor affecting battery life. labatscience.com Research has shown that adding phosphoric acid to the battery's sulfuric acid electrolyte can suppress this corrosion rate. researchgate.net This protective effect is crucial for enhancing the durability and performance of the battery.

Furthermore, phosphorus-based materials are being explored as advanced additives. For example, phosphorus-doped activated carbon has been developed as an additive for the negative plates in lead-carbon batteries. rsc.org This material has been shown to remarkably inhibit the hydrogen evolution reaction, a parasitic reaction that can lead to water loss and reduced battery life. rsc.org

Beyond lead-acid technology, phosphates are at the core of modern energy storage solutions. Lithium iron phosphate (LFP) batteries are a prominent type of lithium-ion battery, valued for their safety, long cycle life, thermal stability, and the lower cost of their raw materials. batmachineproject.eufuturemarketinsights.comeszoneo.com LFP is used as the cathode material and is becoming a dominant chemistry for stationary energy storage systems used to stabilize power grids and integrate renewable energy sources. batmachineproject.eufuturemarketinsights.com

Table 2: Role of Lead and Phosphate in Battery Components.
Battery TechnologyComponentRole of Lead/PhosphateReference
Lead-Acid / Lead-CarbonAnodic GridPrimary material (Lead alloy); Phosphoric acid in electrolyte suppresses grid corrosion. suzukibattery.sgresearchgate.net
Negative Plate AdditivePhosphorus-doped carbon inhibits hydrogen evolution. rsc.org
Lithium-IonCathodeLithium Iron Phosphate (LFP) provides high safety and long cycle life. batmachineproject.eufuturemarketinsights.com

Future Research Directions and Unexplored Avenues for Lead Hydrogen Phosphate

Advanced In Situ Characterization Techniques

Understanding the formation and transformation of lead hydrogen phosphate (B84403) in real-time and under realistic conditions is crucial for optimizing its applications. Future research will increasingly rely on advanced in situ characterization techniques to provide unprecedented insights into its dynamic behavior.

In Situ X-ray and Microscopic Techniques: Techniques like in situ X-ray diffraction (XRD) are essential for tracking the phase evolution of lead phosphate during its synthesis, whether through solid-state, hydrothermal, or molten salt methods. gatech.edu This allows researchers to observe the kinetics of formation and identify intermediate phases. gatech.edu Coupling XRD with synchrotron microprobe methods can provide detailed information on the solid-phase speciation of lead in complex environmental samples like soil and dust. acs.org Furthermore, in situ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can directly visualize morphological changes as lead phosphate particles precipitate and interact with their surroundings, offering a visual understanding of reaction mechanisms. gatech.edu

In Situ Spectroscopic Methods: In situ solid-state Nuclear Magnetic Resonance (NMR) is a powerful tool for detecting subtle structural changes within the material as they occur. gatech.edu For instance, it can monitor the local atomic environment of phosphorus and lead during immobilization processes. X-ray Absorption Fine Structure (XAFS) spectroscopy is another critical technique, providing quantitative, molecular-level insights into the coordination environment and bonding of lead as it interacts with phosphate and other environmental components, such as iron oxides. nih.gov

These advanced in situ methods will move research beyond static, post-reaction analyses, enabling a more dynamic and accurate understanding of lead hydrogen phosphate's formation, stability, and interactions. researchgate.netgatech.edu

Multi-Scale Modeling and Simulation Approaches

Computational modeling provides a powerful complement to experimental work, allowing for the prediction of material properties and interactions from the atomic to the macroscopic scale.

Atomic and Electronic Structure Modeling: Density Functional Theory (DFT) calculations are vital for understanding the electronic structure of lead phosphates. aps.org Such calculations have revealed that the presence of lead-derived bands significantly lowers the band gap compared to non-lead-based phosphates, which has implications for applications in areas like scintillators. aps.org DFT can also be used to validate and specify parameters for larger-scale models by providing accurate descriptions of bonding and molecular structures, such as the formation of ternary complexes of lead and phosphate on mineral surfaces. nih.gov

Geochemical and Environmental Modeling: Geochemical models like the Charge Distribution MUlti-SIte Complexation (CD-MUSIC) model are crucial for predicting the fate of lead in the environment. nih.gov These models can simulate the complex interplay of adsorption, ternary complex formation, and precipitation that governs lead immobilization by phosphate on the surfaces of common soil minerals like goethite. nih.gov By optimizing parameters against experimental data, these models can accurately describe lead adsorption and precipitation over a wide range of environmental conditions (e.g., pH, concentration) and help resolve controversies regarding lead distribution in environmental samples. nih.govnih.gov

Future work will focus on integrating these different modeling scales to create comprehensive predictive frameworks for the behavior of lead hydrogen phosphate in complex, real-world systems.

Tailored Synthesis for Specific Functional Applications

Controlling the synthesis of lead hydrogen phosphate with high precision is key to unlocking new functionalities. Future research will focus on moving beyond bulk precipitation to create materials with tailored properties.

Nanoparticle Synthesis: There is growing interest in producing stable, aqueous suspensions of lead phosphate nanoparticles. nih.govtandfonline.com Research has demonstrated methods to create hydroxypyromorphite nanoparticles with specific sizes (e.g., average diameter of 38 nm) and controlled solubility by carefully managing pH and the concentrations of lead, phosphate, and dissolved inorganic carbon. nih.govtandfonline.com Such nanoparticle suspensions are invaluable for applications in drinking water treatment, including the evaluation of filter effectiveness and studies on bioavailability. tandfonline.com

Biologically-Mediated Synthesis: Harnessing microorganisms for material synthesis offers a green and controlled route to novel materials. Studies have shown that lead-tolerant bacteria can synthesize lead phosphate nanoparticles, specifically pyromorphite (B1263725), intracellularly. nih.gov Understanding the genetic and metabolic pathways involved, such as the decomposition of organic phosphorus to provide the necessary phosphate, could lead to biotechnological methods for recovering lead in the form of valuable pyromorphite minerals. nih.gov

Functionalized Phosphate Synthesis: The development of new chemical reagents and methodologies is expanding the library of available functionalized phosphate compounds. mit.eduorganic-chemistry.org While not always directly involving lead, these advanced synthetic methods for creating activated phosphates, oligophosphates, and mixed phosphate esters could be adapted to create novel lead phosphate materials with specific chemical functionalities for targeted applications. mit.eduorganic-chemistry.org

Understanding Complex Environmental Interactions and Long-Term Behavior

The long-term effectiveness of lead immobilization using phosphates depends on a complex web of environmental factors. A critical area of future research is to understand and predict the long-term behavior of lead hydrogen phosphate in dynamic environmental systems.

Influence of pH and Competing Ions: The stability and solubility of lead phosphates are highly dependent on pH and the presence of other ions in the soil or water. rsc.org For example, under acidic conditions (pH 4.0-5.0), the presence of oxalate, a common organic acid in soils, can significantly increase lead's solubility by forming soluble lead-oxalate complexes and suppressing the precipitation of lead hydrogen phosphate. rsc.org At higher pH, however, lead phosphate minerals can still form and control lead solubility. rsc.org Future studies must systematically investigate the impact of various co-occurring organic and inorganic ligands on the stability of lead phosphates.

Long-Term Stability and Bioavailability: Field studies are essential to validate laboratory findings and assess long-term performance. Research has shown that phosphate amendments can effectively transform soil lead into more stable, residual forms like chloropyromorphite, with effects evident over periods of hundreds of days. nih.govacs.org However, some variability in lead stability over time has been observed, highlighting the need for continued monitoring to confirm the long-term integrity of the stabilized lead. clu-in.org Further research should focus on the biogeochemistry of these systems, including how the formation of lead phosphates on plant roots affects lead translocation into the shoots. acs.org

Impact of Phosphate Sources: The application of phosphate fertilizers is a potential long-term source of trace elements, including lead, in agricultural soils. nih.gov Understanding the fate of lead from these sources is critical for assessing environmental risk. nih.govbiologicaldiversity.org Conversely, different phosphate sources (e.g., phosphoric acid vs. phosphate rock) used for remediation have different efficiencies in immobilizing lead and can affect soil properties like pH differently. acs.orgk-state.edu Future work should optimize the selection and combination of phosphate amendments to maximize lead immobilization while minimizing potential negative environmental impacts, such as phosphorus runoff. nih.govacs.org

Exploration of New Lead Hydrogen Phosphate Derivatives and Analogues

Expanding the family of lead phosphate materials through the synthesis of new derivatives and analogues could lead to materials with enhanced or entirely new properties.

Novel Lead Oxide Phosphates: Research into the synthesis of complex lead oxide phosphates has revealed a rich structural chemistry. researchgate.net Compounds such as Pb₄O(PO₄)₂, Pb₈O₅(PO₄)₂, and Pb₁₀(PO₄)₆O have been synthesized, featuring intricate structures based on OPb₄ tetrahedra and complex sheets. researchgate.net Exploring the synthesis conditions and properties of these and other novel oxide-phosphate structures could yield new functional materials.

Substitution and Doping: The flexible chemistry of lead phosphates makes them amenable to doping with various elements, including rare earths, to create materials for specific applications like scintillators. aps.org Future research could systematically explore the substitution of lead or phosphate with other elements to tune the material's electronic, optical, or catalytic properties. For instance, creating analogues like sodium lead phosphate (NaPbPO₄) has been shown to be possible within glass-ceramic matrices. acs.org

Functionalized Organic-Inorganic Hybrids: Drawing inspiration from the synthesis of functionalized oligophosphates, future work could explore the creation of hybrid materials where organic functional groups are covalently attached to a lead phosphate framework. mit.edu This could impart new properties such as specific surface reactivity, stimuli-responsiveness, or compatibility with polymeric matrices, opening up applications in sensors, catalysis, and advanced composite materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing lead hydrogen phosphate (98% purity) in laboratory settings?

  • Synthesis typically involves reacting lead(II) nitrate with sodium hydrogen phosphate under controlled pH conditions (pH 6–8) to precipitate lead hydrogen phosphate. Ensure anhydrous conditions due to the compound’s hygroscopic nature . Purification may involve repeated washing with deionized water and ethanol, followed by vacuum drying. Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify Pb²⁺ and PO₄³⁻ ratios .

Q. Which spectroscopic techniques are optimal for characterizing lead hydrogen phosphate’s structural and compositional properties?

  • Use Fourier-transform infrared spectroscopy (FTIR) to identify PO₄³⁻ vibrational modes (e.g., asymmetric stretching at 1,000–1,100 cm⁻¹). X-ray photoelectron spectroscopy (XPS) can confirm the oxidation state of lead (Pb²⁺ vs. Pb⁴+). Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) assesses thermal stability and decomposition pathways (e.g., loss of structural water at 100–200°C) .

Q. How should researchers safely handle lead hydrogen phosphate given its toxicity profile?

  • Adhere to OSHA guidelines: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under argon to prevent oxidation or moisture absorption . Monitor airborne lead levels with OSHA-compliant sensors. Dispose of waste via certified hazardous material protocols, emphasizing chelation to immobilize Pb²⁺ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for lead hydrogen phosphate?

  • Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) may arise from varying hydration states or impurities. Replicate experiments using TGA-DSC under inert atmospheres (N₂/Ar) and compare with XRD data post-heating to identify phase transitions. Cross-reference with literature that specifies synthesis conditions (e.g., precursors, pH) .

Q. What methodological considerations are critical for quantifying phosphate content in lead hydrogen phosphate using spectrophotometry?

  • Employ the ascorbic acid-molybdate method (UV-Vis at 880 nm) with a 5-point calibration curve (0.1–5.0 ppm PO₄³⁻). Use Microsoft Excel’s LINEST function to calculate regression parameters (slope, R²) and propagate errors for triplicate measurements. Validate against ICP-OES to address interference from Pb²⁺ ions .

Q. How does lead hydrogen phosphate’s ion-exchange capacity compare to other metal phosphates in environmental remediation applications?

  • Design batch adsorption experiments (pH 4–7, 25–50°C) to evaluate Pb²⁺/PO₄³⁻ exchange with target ions (e.g., Cd²⁺, Cu²⁺). Use Langmuir isotherm models to compare maximum adsorption capacities (Qmax) with literature values for analogues like calcium hydrogen phosphate. Note that Pb²⁺’s high electronegativity may enhance selectivity for oxyanions (e.g., CrO₄²⁻) .

Q. What strategies mitigate crystallographic defects in lead hydrogen phosphate during single-crystal growth?

  • Optimize slow evaporation techniques using ethylene glycol as a growth medium to reduce lattice strain. Characterize defects via high-resolution transmission electron microscopy (HR-TEM) and electron paramagnetic resonance (EPR) spectroscopy. Compare with computational models (DFT) to predict vacancy formation energies .

Data Analysis and Reporting

  • Contradiction Handling : For conflicting solubility data, conduct parallel experiments in varying solvents (e.g., water, DMSO) and document ionic strength effects using the Debye-Hückel equation .
  • Statistical Rigor : Report 95% confidence intervals for replicated measurements and use ANOVA to assess batch-to-batch variability in purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.